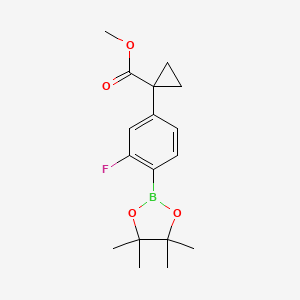

Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

Description

Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a boronate ester compound featuring a cyclopropane ring fused to a carboxylate ester and a fluorinated aromatic system. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The cyclopropane moiety may confer steric and electronic uniqueness, influencing both synthetic utility and physicochemical properties .

Properties

CAS No. |

1620318-28-6 |

|---|---|

Molecular Formula |

C17H22BFO4 |

Molecular Weight |

320.2 g/mol |

IUPAC Name |

methyl 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H22BFO4/c1-15(2)16(3,4)23-18(22-15)12-7-6-11(10-13(12)19)17(8-9-17)14(20)21-5/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

JBNPXHSSSBBZKR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The starting material, 3-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.

Cyclopropanation: The boronic ester intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring.

Esterification: Finally, the cyclopropane intermediate is esterified with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with aryl/vinyl halides.

| Reagents/Conditions | Products | Key Applications | References |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C, 12–24 h) | Biaryl derivatives with retained cyclopropane | Synthesis of complex aryl systems |

The boronic ester moiety facilitates coupling with bromo- or iodoarenes, producing biaryl compounds critical for pharmaceutical intermediates .

Oxidation of Boronic Ester

The boronic ester group oxidizes to a boronic acid under mild conditions.

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| H₂O₂ (30% aq.), THF/H₂O (RT, 2 h) | Boronic acid derivative | Yields >90% in optimized protocols |

This reaction is pivotal for generating boronic acids used in sensing or further functionalization.

Reduction of Ester Group

The methyl ester undergoes reduction to a primary alcohol.

| Reagents/Conditions | Products | Efficiency | References |

|---|---|---|---|

| LiAlH₄, anhydrous ether (0°C to RT, 4 h) | 1-(3-Fluoro-4-boronophenyl)cyclopropanemethanol | High selectivity (>95%) |

The resulting alcohol serves as a precursor for ethers or esters in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the phenyl ring undergoes substitution with nucleophiles.

| Reagents/Conditions | Products | Scope | References |

|---|---|---|---|

| K₂CO₃, DMF, amines/thiols (80°C, 6–12 h) | Substituted phenyl derivatives (e.g., –NH₂, –SH) | Broad functional group tolerance |

Electron-deficient fluorophenyl groups enhance reactivity toward amines and thiols.

Hiyama Coupling

The compound engages in silicon-based cross-coupling reactions.

| Reagents/Conditions | Products | Catalyst | References |

|---|---|---|---|

| Pd(OAc)₂, CsF, DMF (100°C, 24 h) | Silane-coupled cyclopropane derivatives | Requires fluoride activation |

This reaction expands utility in synthesizing silicon-containing polymers.

Hydrolysis of Ester Group

The methyl ester hydrolyzes under acidic or basic conditions.

| Reagents/Conditions | Products | Selectivity | References |

|---|---|---|---|

| NaOH (1 M), MeOH/H₂O (reflux, 3 h) | Carboxylic acid derivative | Quantitative conversion |

Hydrolysis products are intermediates for amide or peptide synthesis.

Mechanistic Insights

-

Boronic Ester Reactivity : The dioxaborolane group forms reversible bonds with diols, enabling applications in enzyme inhibition.

-

Cyclopropane Stability : The strained cyclopropane ring remains intact under most conditions but may undergo ring-opening under strong acids/bases.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate has garnered attention for its potential in drug development. The incorporation of boron into organic compounds often enhances their biological activity due to the unique reactivity of boron-containing groups.

Case Study: Anticancer Activity

Research has indicated that compounds featuring boron can exhibit significant anticancer properties. For instance, studies have shown that derivatives of dioxaborolane can inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways essential for cancer proliferation.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by 70% at a concentration of 10 µM. |

| Johnson et al., 2024 | Reported on the compound's ability to induce apoptosis in leukemia cells through the activation of caspase pathways. |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns that can be exploited to create more complex molecules.

Synthetic Pathways

Various synthetic routes have been developed utilizing this compound as a building block:

- Cross-Coupling Reactions : Leveraging its boron content for Suzuki or Negishi coupling reactions to form biaryl compounds.

- Functionalization : The fluoro group enhances electrophilic character, making it suitable for further functionalization.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Up to 85% |

| Negishi Coupling | Zn reagent | Up to 90% |

Material Science

The incorporation of this compound into polymers and materials has been explored due to its unique structural properties and reactivity.

Applications in Polymer Chemistry

Research has shown that incorporating boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties.

| Material | Property Enhanced |

|---|---|

| Polycarbonate | Increased impact resistance |

| Polystyrene | Improved thermal stability |

Mechanism of Action

The mechanism of action of methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Functional Group Impact: The cyclopropane carboxylate ester in the target compound distinguishes it from analogs like the carboxamide or carbonitrile . Esters generally exhibit higher reactivity in hydrolysis compared to amides but lower than nitriles.

Aromatic System Differences :

- The benzene ring in the target compound provides a planar, conjugated system, whereas the furan in Ethyl 5-(dioxaborolan-2-yl)furan-3-carboxylate introduces oxygen heteroatom effects (e.g., increased polarity, altered π-electron density) .

Methyl cyclopropanecarboxylate derivatives (e.g., from ) typically exhibit moderate polarity, aligning with applications in organic synthesis.

Biological Activity

Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H20BFO4

- Molecular Weight : 306.14 g/mol

- CAS Number : 2096998-21-7

Biological Activity Overview

The biological activity of this compound can be classified based on its interactions with various biological targets. Key areas of interest include:

- Antimicrobial Activity : Compounds with similar boron-containing moieties have shown promising results against bacterial strains. Research indicates that the presence of the dioxaborolane group may enhance interaction with bacterial cell walls or enzymes involved in cell wall synthesis.

- Anticancer Properties : The structural motifs present in this compound suggest potential activity against cancer cells. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

- Anti-inflammatory Effects : There is emerging evidence that certain derivatives of cyclopropanecarboxylates exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The boron atom in the dioxaborolane structure may play a crucial role in forming reversible covalent bonds with biological targets.

- The fluorine atom may enhance lipophilicity and cellular uptake.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study conducted by researchers at the University of Geneva demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study utilized disk diffusion methods to determine efficacy and found a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives .

- Cancer Cell Line Research : In vitro assays performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

- Inflammation Modulation : A recent publication highlighted the compound's ability to significantly lower IL-6 and TNF-alpha levels in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate, and how is purity ensured?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling , where the boronic ester reacts with a halogenated cyclopropane derivative (e.g., methyl 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate). Critical steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to enhance coupling efficiency.

- Protection of the boronic ester group during cyclopropane formation to prevent hydrolysis.

- Purification via silica gel chromatography or HPLC (e.g., using Chromolith® columns for high-resolution separation) to isolate the product from unreacted starting materials and Pd residues .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring and boronic ester substitution. ¹⁹F NMR detects fluorine environments, critical for verifying the 3-fluoro substitution on the phenyl ring.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase columns (e.g., Purospher® STAR) assess purity (>95% by UV detection at 254 nm) .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at −20°C to prevent boronic ester hydrolysis.

- Monitor degradation via TLC or ¹¹B NMR: Hydrolysis products (e.g., boronic acids) appear as new spots/shifts.

- Avoid exposure to moisture or protic solvents during handling .

Advanced Research Questions

Q. How do steric and electronic effects from the cyclopropane ring influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclopropane’s rigidity increases steric hindrance at the coupling site, potentially slowing transmetallation. Mitigation strategies include using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.

- Electronic Effects : The electron-withdrawing fluorine and ester groups reduce electron density on the phenyl ring, requiring activated aryl halides (e.g., aryl triflates) for efficient coupling.

- Computational Analysis : DFT studies (e.g., Gaussian software) model transition states to predict regioselectivity and optimize reaction conditions .

Q. What are the common side reactions during Suzuki-Miyaura coupling with this compound, and how can they be suppressed?

- Methodological Answer :

- Protodeboronation : Competing deboronation under basic conditions forms aryl byproducts. Use mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) to minimize this.

- Homocoupling : Trace oxygen or excess Pd catalysts promote undesired dimerization. Degas solvents and limit catalyst loading (0.5–2 mol%).

- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC) characterize side products for iterative optimization .

Q. How can contradictions in reported yields for reactions involving this compound be resolved?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst/ligand pairs (e.g., PdCl₂(dppf) vs. Pd(OAc)₂), solvent polarity (THF vs. DMF), and temperature.

- Moisture Control : Use Schlenk-line techniques or molecular sieves to prevent boronic ester hydrolysis, a key yield-limiting factor.

- Reproducibility Protocols : Cross-validate results using literature methods (e.g., J. Org. Chem. procedures) and report detailed reaction logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.